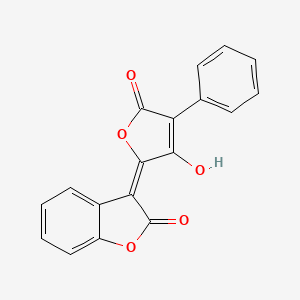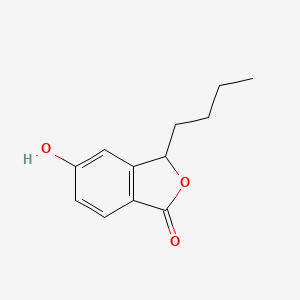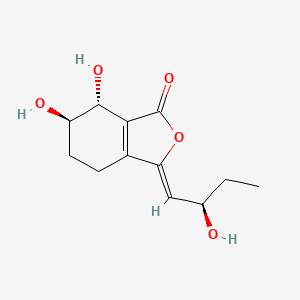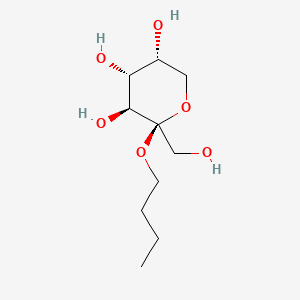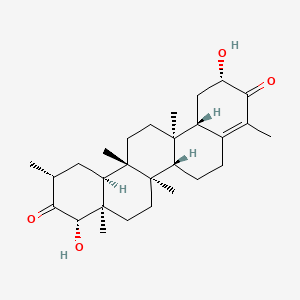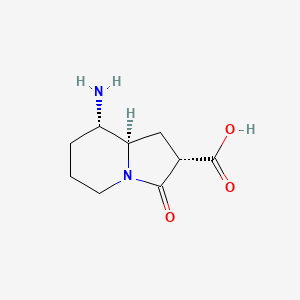
Rabdoternin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Rabdoternin F involves the examination of the diterpenoid constituents of the dried leaves of Rabdosia ternifolia . This process led to the isolation of four new diterpenoids, named rabdoternin D, rabdoternin E, Rabdoternin F, and rabdoternin G . The structures of these compounds were elucidated based on spectroscopic and chemical evidence .Molecular Structure Analysis
The molecular structure of Rabdoternin F is represented by the formula C21H30O7 . Unfortunately, the specific details about the molecular structure of Rabdoternin F are not available in the retrieved information.Physical And Chemical Properties Analysis
Rabdoternin F appears as a crystal . It has a molecular weight of 394.46 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Cytotoxic Activity
Rabdoternin F has been identified as having potential cytotoxic activity against various human tumor cell lines. This suggests its potential application in cancer research and therapy. Studies have specifically investigated its effects on K562, HL60, and HepG2 (hepatoma) cell lines (Sun et al., 2007).
Structural Analysis
The crystal structure of Rabdoternin A, a closely related compound, has been determined by X-ray single crystal diffraction. Understanding the structure of such compounds can provide insights into their biological activity and potential therapeutic applications (Shi & Yang, 2010).
Pharmacogenetics Research Network
While not directly related to Rabdoternin F, the NIH Pharmacogenetics Research Network (PGRN) is a significant resource in this field. It concentrates on correlating drug response with genetic variation, which could be relevant for understanding how different individuals might respond to treatments involving compounds like Rabdoternin F (Giacomini et al., 2007).
Wnt Signaling Inhibitors
Rabdoternin B, another closely related compound, has been identified as an inhibitor of the canonical Wnt signaling pathway. This is significant as constitutively active Wnt signaling often occurs in colon cancers. Therefore, compounds like Rabdoternin F could potentially be explored for their effects on this pathway in the context of colorectal malignancy treatment (Zhang et al., 2014).
Natural Product Research
Research on ent-kaurane diterpenoids, which include Rabdoternin F, has expanded our understanding of the chemical diversity and biological activities of natural products. These studies provide a basis for the development of new drugs and therapeutic agents from natural sources (Li et al., 2002; Han et al., 2003; Zhao et al., 2004).
Safety and Hazards
Mecanismo De Acción
- Role : Rabdoternin F is particularly intriguing due to its antitumor properties, but further studies are needed to understand its precise targets .
- Resulting Changes : In vitro studies suggest that Rabdoternin F induces G2/M phase arrest in colon cancer cells and decreases the expression of Wnt signaling target genes . These changes may contribute to its antitumor effects.
- ADME Properties :
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Propiedades
IUPAC Name |
(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O7/c1-9-10-5-6-11-19-12(22)7-8-18(2,3)13(19)16(25)21(26,28-17(19)27-4)20(11,14(9)23)15(10)24/h10-13,15-17,22,24-26H,1,5-8H2,2-4H3/t10-,11-,12-,13+,15+,16-,17?,19-,20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHERRNNNKBWWKU-YBPTWNEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3OC)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3OC)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What can you tell me about the isolation and identification of Rabdoternin F alongside other compounds in this study?
A1: The study focuses on the isolation and characterization of three novel ent-kaurane diterpenoids named phyllostacins C-E (compounds 1-3) from the aerial parts of Isodon phyllostachys. In addition to these new compounds, the researchers also identified six known analogues, including Rabdoternin F (compound 8), alongside Oridonin (compound 4), Ponicidin (compound 5), Effusanin A (compound 6), Rabdotemin E (compound 7), and Macrocalyxoformin E (compound 9) []. The structures of all isolated compounds, including Rabdoternin F, were determined using spectroscopic analyses, including extensive 1D and 2D NMR.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)

